molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Spiro[2.4]hepta-4,6-dien-1-ylmethanol

Katalognummer: B14029168
Molekulargewicht: 122.16 g/mol
InChI-Schlüssel: BLMKSVPTAFVVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[24]hepta-4,6-dien-1-ylmethanol is a chemical compound with the molecular formula C8H10O It is characterized by a spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spiro[2.4]hepta-4,6-dien-1-ylmethanol can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of this compound with phenyltriazolinedione (PTAD). This reaction results in the formation of a novel rearranged product, 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and rearrangement processes. The reaction conditions often require controlled temperatures and the use of specific reagents to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The compound reacts with PTAD to form complex spirocyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenyltriazolinedione (PTAD) and other cycloaddition partners. The reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include complex spirocyclic structures, such as 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .

Wissenschaftliche Forschungsanwendungen

Spiro[2.4]hepta-4,6-dien-1-ylmethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of spiro[2.4]hepta-4,6-dien-1-ylmethanol involves its ability to undergo cycloaddition reactions and form complex spirocyclic structures. The molecular targets and pathways involved in these reactions include the interaction with phenyltriazolinedione (PTAD) and the formation of novel rearranged products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[2.4]hepta-4,6-dien-1-ylmethanol is unique due to its specific spirocyclic structure and its ability to undergo novel rearrangement reactions. This makes it a valuable compound for studying complex chemical transformations and developing new materials.

Eigenschaften

Molekularformel

C8H10O

Molekulargewicht

122.16 g/mol

IUPAC-Name

spiro[2.4]hepta-4,6-dien-2-ylmethanol

InChI

InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2

InChI-Schlüssel

BLMKSVPTAFVVFL-UHFFFAOYSA-N

Kanonische SMILES

C1C(C12C=CC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.